Glyceryl tri(octanoate-2,2-D2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

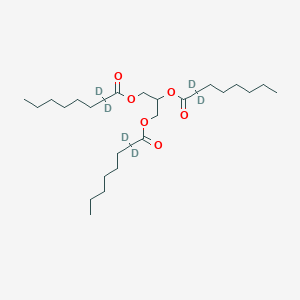

Glyceryl tri(octanoate-2,2-D2) is a deuterated form of glyceryl trioctanoate, a medium-chain triglyceride. This compound is characterized by the presence of deuterium atoms at the 2,2 positions of the octanoate chains. It is commonly used in scientific research due to its unique properties and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

Glyceryl tri(octanoate-2,2-D2) is synthesized through the esterification of glycerol with deuterated octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of glyceryl tri(octanoate-2,2-D2) involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of deuterated octanoic acid, which is commercially available, simplifies the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

化学反应分析

Types of Reactions

Glyceryl tri(octanoate-2,2-D2) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in glyceryl tri(octanoate-2,2-D2) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated octanoic acid.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Alcohol (e.g., methanol), sodium methoxide or potassium hydroxide catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Glycerol and deuterated octanoic acid.

Transesterification: New esters and glycerol.

Oxidation: Various oxidation products depending on the specific reaction conditions.

科学研究应用

Pharmaceutical Applications

Glyceryl tri(octanoate-2,2-D2) is primarily investigated for its role as a drug delivery system. Its unique structure allows for the encapsulation of bioactive compounds, enhancing their stability and bioavailability.

Drug Delivery Systems

- Targeted Release : Research indicates that glyceryl esters can be engineered to release drugs in a controlled manner. For instance, studies have shown that glyceryl tri(octanoate) can facilitate the targeted release of therapeutic agents in specific tissues or cells, which is crucial for minimizing side effects and maximizing drug efficacy .

- Enhanced Absorption : The compound has been noted for improving the absorption of poorly soluble drugs. By forming microemulsions or lipid nanoparticles, it enhances the solubility and permeability of active pharmaceutical ingredients (APIs) across biological membranes .

Anti-Cancer Research

Recent studies have explored the use of glyceryl tri(octanoate-2,2-D2) in cancer therapies. Its ability to encapsulate chemotherapeutic agents allows for localized delivery to tumor sites, potentially increasing treatment efficacy while reducing systemic toxicity .

Cosmetic Applications

In the cosmetics industry, glyceryl tri(octanoate-2,2-D2) serves as an emulsifier and skin conditioning agent.

Emulsification Properties

- Stabilizing Formulations : The compound is effective in stabilizing oil-in-water emulsions, which are common in lotions and creams. Its emulsifying properties help maintain product consistency and enhance sensory attributes such as spreadability and skin feel .

Skin Penetration Enhancer

- Transdermal Delivery : Studies have demonstrated that glyceryl esters can enhance the penetration of active ingredients through the skin barrier. This property is particularly useful in formulations aimed at delivering anti-aging compounds or therapeutic agents directly to the skin .

Nutritional Science

Glyceryl tri(octanoate-2,2-D2) is also being studied for its potential benefits in nutritional formulations.

Medium-Chain Triglycerides (MCTs)

As a medium-chain triglyceride, glyceryl tri(octanoate-2,2-D2) provides a rapid source of energy due to its quick absorption and metabolism. It is being explored as a dietary supplement for individuals with specific metabolic disorders or those requiring quick energy sources .

Gut Health

Research indicates that MCTs may play a role in enhancing gut health by promoting the growth of beneficial gut bacteria and improving nutrient absorption . This could have implications for formulations aimed at improving digestive health.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated improved bioavailability of encapsulated APIs using glyceryl tri(octanoate) in lipid nanoparticles. |

| Study 2 | Cancer Therapy | Showed targeted release of chemotherapeutics with reduced side effects when using glyceryl esters as carriers. |

| Study 3 | Cosmetic Formulation | Confirmed enhanced skin penetration of active ingredients when formulated with glyceryl tri(octanoate). |

作用机制

The mechanism of action of glyceryl tri(octanoate-2,2-D2) involves its rapid absorption and conversion into energy. In biological systems, the compound is hydrolyzed by lipases to release deuterated octanoic acid and glycerol. The deuterated octanoic acid is then transported to the mitochondria, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy. The presence of deuterium atoms can provide insights into the metabolic pathways and reaction mechanisms involved.

相似化合物的比较

Glyceryl tri(octanoate-2,2-D2) is similar to other medium-chain triglycerides, such as glyceryl trioctanoate and glyceryl tricaprylate. its unique feature is the presence of deuterium atoms, which makes it valuable for isotope-labeled studies. Other similar compounds include:

Glyceryl trioctanoate: Non-deuterated form, commonly used in metabolic studies.

Glyceryl tricaprylate: Another medium-chain triglyceride with similar properties but different chain length.

The deuterated form of glyceryl tri(octanoate-2,2-D2) provides distinct advantages in research applications, particularly in studies involving stable isotope labeling and metabolic tracing.

属性

分子式 |

C27H50O6 |

|---|---|

分子量 |

476.7 g/mol |

IUPAC 名称 |

2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2 |

InChI 键 |

VLPFTAMPNXLGLX-CNUDEFASSA-N |

手性 SMILES |

[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |

规范 SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。